benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
Overview
Description
Benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate is an organic compound with the molecular formula C16H17NO3 and a molecular weight of 271.31 g/mol . It is also known as benzyl (4-hydroxyphenethyl)carbamate. This compound is characterized by the presence of a benzyl group, a hydroxyphenyl group, and a carbamate group, making it a versatile molecule in various chemical reactions and applications.
Scientific Research Applications
Benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H302, H312, and H332 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate can be synthesized through the reaction of Z-TYR-OH (N-benzyloxycarbonyl-L-tyrosine) with benzyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Various substituted benzyl derivatives.
Mechanism of Action
The mechanism of action of benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The carbamate group can act as a reversible inhibitor of enzymes by forming a covalent bond with the active site, leading to temporary inactivation .
Comparison with Similar Compounds
Similar Compounds
Benzyl N-[2-(4-methoxyphenyl)ethyl]carbamate: Similar structure but with a methoxy group instead of a hydroxy group.
Benzyl N-[2-(4-chlorophenyl)ethyl]carbamate: Contains a chloro group instead of a hydroxy group.
Benzyl N-[2-(4-nitrophenyl)ethyl]carbamate: Features a nitro group in place of the hydroxy group.
Uniqueness
Benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate is unique due to the presence of the hydroxy group, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it a valuable compound in medicinal chemistry and drug design .
Properties
IUPAC Name |
benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-15-8-6-13(7-9-15)10-11-17-16(19)20-12-14-4-2-1-3-5-14/h1-9,18H,10-12H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMODWJQJBRHYIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555935 | |
Record name | Benzyl [2-(4-hydroxyphenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29655-46-7 | |
Record name | Benzyl [2-(4-hydroxyphenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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